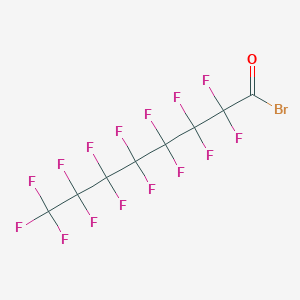

Perfluorooctanoyl bromide

Descripción general

Descripción

Perfluorooctanoyl bromide, also known as Perfluorooctyl bromide or 1-Bromoheptadecafluorooctane, is a perfluorocarbon . It has the molecular formula C8BrF17 and a molecular weight of 498.962 . It is used as a contrast medium for magnetic resonance imaging, computer tomography, and sonography .

Molecular Structure Analysis

The molecular structure of Perfluorooctanoyl bromide is represented by the formula CF3(CF2)7Br . The structure is also available as a 2D Mol file .

Chemical Reactions Analysis

Alkyl halides, including Perfluorooctanoyl bromide, undergo both substitution and elimination reactions . The halogen-bearing carbon is designated as alpha and the carbon atom(s) adjacent to it as beta .

Physical And Chemical Properties Analysis

Perfluorooctanoyl bromide has a molecular weight of 498.962 . It is a liquid with a refractive index of n20/D 1.305 (lit.) and a boiling point of 142 °C (lit.) . It has a density of 1.93 g/mL at 25 °C (lit.) .

Aplicaciones Científicas De Investigación

Artificial Oxygen Carriers

Perfluorooctanoyl bromide is a type of perfluorocarbon (PFC) which has been explored for its potential as an artificial oxygen carrier. This application is particularly relevant in the development of blood substitutes, especially in emergency situations where blood transfusions are not available. PFCs can carry and deliver oxygen to tissues, mimicking the oxygen transport function of red blood cells .

Fire Extinguishing Agents

Perfluorooctanoyl bromide has applications outside of the medical field as well. It has been used as a fire extinguishing agent due to its ability to smother flames without damaging sensitive equipment or materials .

Mecanismo De Acción

Target of Action

Perfluorooctanoyl bromide, also known as Perflubron, is primarily targeted towards the respiratory system . It is a synthetic compound that has a high capacity to dissolve gases, particularly respiratory gases . This makes it a potential candidate for use as an oxygen carrier in various biological applications .

Mode of Action

Perfluorooctanoyl bromide interacts with its targets by dissolving gases using loose van der Waals forces . This is in contrast to the way hemoglobin transports oxygen, which involves chemical bonding between the oxygen molecule and the iron atom in heme . Perfluorooctanoyl bromide emulsion, also known as Oxygent, maintains hemodynamic stability during major surgery, potentially reducing or avoiding intraoperative transfusions of donor blood .

Biochemical Pathways

It is known that multiple pseudomonas species can degrade perfluorochemicals, particularly perfluoroalkyl acids, under aerobic conditions . This suggests that Perfluorooctanoyl bromide may interact with these biochemical pathways.

Pharmacokinetics

It is known that perfluorocarbons, the class of compounds to which perfluorooctanoyl bromide belongs, are chemically and physiologically inert . They have excellent temperature and storage stability, represent little to no infectious danger, and have well-established gas transport qualities .

Result of Action

The primary result of Perfluorooctanoyl bromide’s action is the enhancement of oxygen delivery. By dissolving respiratory gases, it can potentially augment oxygen delivery in surgical patients . This can help maintain hemodynamic stability during major surgery, potentially reducing or avoiding the need for intraoperative transfusions of donor blood .

Action Environment

The action of Perfluorooctanoyl bromide can be influenced by various environmental factors. For instance, the efficiency of perfluorochemical bioremediation can be advanced with the optimization of bioremediation conditions, mixed culturing, experiments with environmental media, and studies on the biochemical pathways of biotransformation

Safety and Hazards

Direcciones Futuras

Perfluorocarbon-based artificial oxygen carriers, such as Perfluorooctanoyl bromide, are gaining attention, particularly in response to war and the COVID-19 pandemic . This review provides a categorized list of unmet needs for Perfluorocarbon-based artificial oxygen carriers, which is expected to contribute to increasing the development potential by providing guidance for future directions .

Propiedades

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoyl bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8BrF15O/c9-1(25)2(10,11)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQELDDKOSOQCBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8BrF15O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50895544 | |

| Record name | Pentadecafluorooctanoyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50895544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Perfluorooctanoyl bromide | |

CAS RN |

222037-87-8 | |

| Record name | Pentadecafluorooctanoyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50895544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

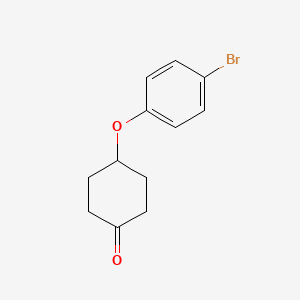

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B1456462.png)

![6-chloro-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B1456464.png)

![(R)-1-chloro-3-{[(4-chlorophenyl)methylene]amino}propan-2-ol](/img/structure/B1456469.png)

![[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methanol](/img/structure/B1456470.png)

![3,4-dihydro-9-benzyloxy-[1]benzothieno[2,3-f]-1,4-thiazepin-5(2H)-one](/img/structure/B1456475.png)

![3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B1456483.png)